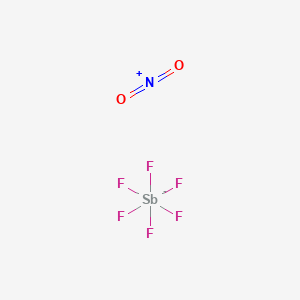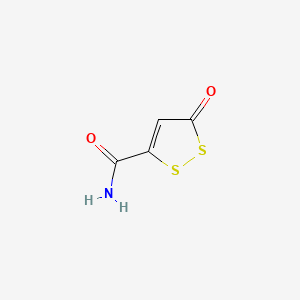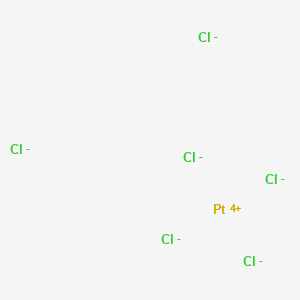
Platinum(4+);hexachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexachloroplatinate is an anion with the chemical formula [PtCl₆]²⁻. It is a coordination complex of platinum in the +4 oxidation state, surrounded by six chloride ligands. This compound is known for its stability and is used in various chemical processes and research applications .
Vorbereitungsmethoden
Hexachloroplatinate can be synthesized through several methods. One common method involves the reaction of platinum metal with aqua regia (a mixture of nitric acid and hydrochloric acid), which produces chloroplatinic acid. This acid can then be neutralized with a base such as ammonium chloride to form ammonium hexachloroplatinate . Industrial production often involves the use of concentrated sulfuric acid with alkali metal hexachloroplatinates at elevated temperatures to yield platinum chloride .
Analyse Chemischer Reaktionen
Hexachloroplatinate undergoes various chemical reactions, including:
Reduction: It can be reduced to platinum metal using hydrogen gas at high temperatures.
Substitution: The chloride ligands can be substituted with other ligands such as ammonia or phosphines.
Oxidation: It can be oxidized to form higher oxidation state compounds, although this is less common.
Common reagents used in these reactions include hydrogen gas for reduction and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexachloroplatinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of hexachloroplatinate involves its interaction with cellular components. In biological systems, it is taken up by cells and reduced to divalent platinum species. This reduction process is influenced by factors such as light and the presence of other chemical species . The exact molecular targets and pathways involved in its action depend on the specific application and environment.
Vergleich Mit ähnlichen Verbindungen
Hexachloroplatinate is similar to other hexachlorometallates, such as hexachloropalladate and hexafluoroplatinate . it is unique in its stability and the specific types of reactions it undergoes. For example, hexachloropalladate is less stable and more prone to oxidation . The unique properties of hexachloroplatinate make it particularly useful in catalysis and as a precursor for other platinum compounds.
Similar compounds include:
Hexachloropalladate: ([PdCl₆]²⁻)
Hexafluoroplatinate: ([PtF₆]⁻)
Chloroplatinic acid: (H₂[PtCl₆])
These compounds share some chemical properties with hexachloroplatinate but differ in their stability and reactivity.
Eigenschaften
CAS-Nummer |
16871-54-8 |
|---|---|
Molekularformel |
C12H7ClO5 |
Molekulargewicht |
266.633 |
IUPAC-Name |
2-(3-chlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClO5/c13-7-3-1-2-6(4-7)11-10(12(16)17)8(14)5-9(15)18-11/h1-5,14H,(H,16,17) |
InChI-Schlüssel |
NANAKBJXJHXBHF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[4-(1-propenyl)phenyl]- (9CI)](/img/new.no-structure.jpg)
![5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B579191.png)
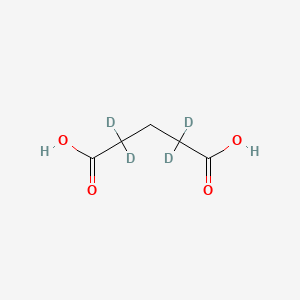
![1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B579196.png)
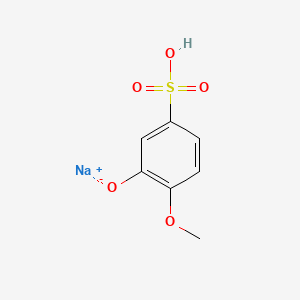
![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)
![(3R,5R,5'S,8R,9S,10S,13S,14S,17R)-5',10,13-trimethyl-2'-phenylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,4'-1,3,2-dioxaborolane]-3-ol](/img/structure/B579199.png)
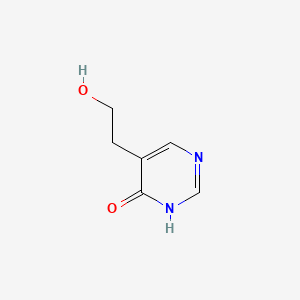
![(3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[2.2]pentane](/img/structure/B579204.png)
![13-Oxabicyclo[8.2.1]trideca-1(12),10-diene](/img/structure/B579205.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B579206.png)
